molecular formula C13H17N5O2 B2678150 2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034367-40-1

2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2678150
CAS No.: 2034367-40-1
M. Wt: 275.312
InChI Key: RZQHYQAVZCFFNE-UHFFFAOYSA-N
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Description

2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a high-purity chemical reagent designed for research applications. This complex heterocyclic compound features a 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a privileged scaffold in medicinal chemistry, linked via a carboxamide bridge to a 3-methyl-1,2,4-oxadiazole moiety. The molecular architecture incorporates both the partially saturated benzimidazole system, known for its diverse pharmacological potential, and the 1,2,4-oxadiazole ring, recognized as a bioisostere for ester and carbamate groups that can enhance metabolic stability and binding affinity in drug design . While the specific biological profile and mechanism of action of this exact compound require further research investigation, compounds containing 1,2,4-oxadiazole heterocycles have been investigated for various biological activities, and the tetrahydro-benzimidazole scaffold is associated with significant research interest . The presence of the carboxamide linker and methyl substituents offers potential for targeted molecular interactions. This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to conduct appropriate safety assessments and handle the compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-7-15-10-4-3-9(5-11(10)16-7)13(19)14-6-12-17-8(2)18-20-12/h9H,3-6H2,1-2H3,(H,14,19)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQHYQAVZCFFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)NCC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a derivative of benzimidazole and oxadiazole, known for its diverse biological activities. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H18N4OC_{14}H_{18}N_4O with a molecular weight of approximately 270.33 g/mol. The presence of both benzimidazole and oxadiazole moieties contributes to its biological efficacy.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring followed by the introduction of the benzimidazole structure. Common methods include:

  • Cyclization Reactions : Utilizing acylhydrazides or thiosemicarbazides to form the oxadiazole structure.
  • Condensation Reactions : Combining substituted benzimidazoles with oxadiazole derivatives under acidic or basic conditions.

Biological Activities

The biological activities of this compound have been explored in various studies:

1. Anticancer Activity

Research indicates that compounds containing benzimidazole and oxadiazole moieties exhibit significant anticancer properties. For instance:

  • A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .

2. Antimicrobial Activity

The compound has shown promising antimicrobial activity:

  • It was tested against strains of Staphylococcus aureus and Escherichia coli , demonstrating effective inhibition at concentrations as low as 32 µg/mL .

3. Anti-inflammatory Activity

Inflammatory responses were significantly reduced in animal models treated with compounds similar to this one:

  • In a carrageenan-induced edema model in rats, significant reduction in paw swelling was observed .

4. Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays:

  • The compound exhibited a notable ability to scavenge free radicals, suggesting potential use in preventing oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this structure:

StudyCompound TestedActivityFindings
Kazimierczuk et al., 2002Benzimidazole DerivativesAntiprotozoalEffective against Giardia intestinalis with enhanced activity through halogen substitutions .
Abd et al., 2015Benzimidazole-Chalcone HybridsAntioxidantHigh DPPH scavenging activity indicating strong antioxidant properties .
Hala Bakr El-Nassan et al., 2012TetrahydrobenzimidazolesAnticancerSignificant cytotoxicity against breast cancer cell lines .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and benzimidazole derivatives. For instance:

  • Antitumor Activity : Research indicates that compounds similar to 2-methyl-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide exhibit significant growth inhibition against various cancer cell lines. A study on related oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51% to 86% across multiple cancer types including ovarian and lung cancers .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways that regulate cell death .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that integrate both benzimidazole and oxadiazole functionalities. Understanding the structure-activity relationship (SAR) is crucial for optimizing its anticancer properties:

Structural FeatureInfluence on Activity
Benzimidazole coreEnhances interaction with biological targets
Oxadiazole ringContributes to increased cytotoxicity
Methyl substituentsModulate lipophilicity and bioavailability

Case Studies

Several case studies illustrate the efficacy of this compound in preclinical settings:

  • In Vitro Studies : A study evaluated the cytotoxic effects against five different cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated that derivatives similar to our compound showed IC50 values in the low micromolar range .
  • In Vivo Studies : Animal models have been used to assess the therapeutic potential of similar compounds. These studies often report significant tumor regression with minimal side effects compared to traditional chemotherapeutics .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity Potential: The oxadiazole moiety in the target compound may confer resistance to enzymatic degradation, a trait critical for prolonged drug action. This contrasts with hydrazones (), which are prone to hydrolysis.
  • Synthetic Challenges: The mechanochemical approach in highlights greener methodologies, suggesting opportunities to optimize the target compound’s synthesis for scalability.
  • Structure-Activity Relationships (SAR) : Substitution at the benzoimidazole 5-position (carboxamide) appears conserved across analogs, indicating its role in target engagement. Variability in auxiliary groups (oxadiazole vs. methoxy) tailors solubility and target specificity.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of the benzo[d]imidazole core with a 3-methyl-1,2,4-oxadiazole moiety using coupling agents like EDCI or DCC in anhydrous DMF .
  • Step 2: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity.
  • Key reagents: K₂CO₃ for deprotonation, DMF as a solvent, and thionyl chloride for activating carboxylic acid intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • NMR (¹H/¹³C): Assign peaks for methyl groups (δ 2.1–2.5 ppm for oxadiazole-CH₃) and tetrahydrobenzoimidazole protons (δ 1.8–2.0 ppm for cyclohexene CH₂) .
  • IR: Confirm carboxamide C=O stretching (1640–1680 cm⁻¹) and oxadiazole C=N (1550–1600 cm⁻¹) .
  • HPLC-MS: Monitor purity (>98%) and verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How should initial biological activity screening be designed?

  • Enzymatic assays: Test inhibition of cyclooxygenase (COX) or microbial enzymes (e.g., β-lactamase) at 10–100 µM concentrations .
  • Antimicrobial screening: Use broth microdilution (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound?

  • Reaction path search: Use quantum chemical calculations (DFT/B3LYP) to identify low-energy intermediates and transition states .
  • Machine learning: Train models on existing oxadiazole/imidazole reaction data to predict optimal solvents (e.g., DMF vs. THF) and temperatures .

Q. How to resolve contradictions in structure-activity relationships (SAR) across analogs?

Compare substituent effects using a table:

Substituent on OxadiazoleBioactivity (IC₅₀)Reference
3-Methyl (target compound)COX-2: 12 µM
3-TrifluoromethylCOX-2: 8 µM
3-PhenylCOX-2: >50 µM
  • Analysis: Electron-withdrawing groups (e.g., CF₃) enhance activity by stabilizing enzyme interactions .

Q. What experimental design (DoE) strategies improve yield and scalability?

  • Factorial design: Vary temperature (60–100°C), solvent ratio (DMF:H₂O), and catalyst loading (0.1–1.0 eq) to optimize yield .
  • Response surface methodology (RSM): Model interactions between parameters to identify maxima (e.g., 85% yield at 80°C, 0.5 eq K₂CO₃) .

Q. How to address regioselectivity in heterocyclic ring formation?

  • Ultrasound-assisted synthesis: Enhances regioselectivity for oxadiazole-methyl linkage (90% vs. 65% under conventional heating) .
  • Protecting groups: Use tert-butyloxycarbonyl (Boc) to block competing reaction sites during imidazole functionalization .

Q. What stability studies are critical for long-term storage?

  • Forced degradation: Expose to heat (40°C), humidity (75% RH), and UV light. Monitor via HPLC for decomposition products (e.g., hydrolysis of carboxamide to carboxylic acid) .
  • Storage recommendation: Lyophilized solid in amber vials at -20°C (<5% degradation over 12 months) .

Q. How to evaluate interactions with cytochrome P450 enzymes?

  • Fluorescence-based assays: Incubate with human liver microsomes and NADPH. Measure metabolite formation (LC-MS) and IC₅₀ values for CYP3A4/2D6 inhibition .
  • Molecular docking: Simulate binding to CYP active sites (AutoDock Vina) to predict inhibitory potential .

Q. What solid-state characterization methods are essential for polymorph screening?

  • X-ray diffraction (XRD): Identify crystalline vs. amorphous forms .
  • Differential scanning calorimetry (DSC): Detect melting points and phase transitions (e.g., Form I: mp 215°C; Form II: mp 198°C) .

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